2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}azetidin-3-yl)oxy]-6-(trifluoromethyl)pyridine
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Description
2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}azetidin-3-yl)oxy]-6-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C20H17F3N4O2 and its molecular weight is 402.377. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. It is known that imidazole-containing compounds have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties . The compound’s interaction with its targets may result in changes at the molecular and cellular levels, leading to its observed biological activities.
Biochemical Pathways
Given the wide range of biological activities exhibited by imidazole derivatives, it is likely that multiple pathways are affected . These could include pathways related to inflammation, tumor growth, bacterial and viral infections, and more.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which may influence its absorption and distribution
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of biological activities exhibited by imidazole derivatives . These effects could include inhibition of bacterial growth, reduction of inflammation, inhibition of tumor growth, and more.
Properties
IUPAC Name |
[4-(imidazol-1-ylmethyl)phenyl]-[3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O2/c21-20(22,23)17-2-1-3-18(25-17)29-16-11-27(12-16)19(28)15-6-4-14(5-7-15)10-26-9-8-24-13-26/h1-9,13,16H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRZEALFOYRZIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)CN3C=CN=C3)OC4=CC=CC(=N4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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